Cas no 1995237-13-2 (2-(Bromomethyl)-2-(pentan-3-yl)oxolane)

2-(Bromomethyl)-2-(pentan-3-yl)oxolane is a brominated oxolane derivative featuring a branched alkyl substituent, making it a versatile intermediate in organic synthesis. The presence of both a bromomethyl group and a pentan-3-yl moiety enhances its reactivity, particularly in nucleophilic substitution and cyclization reactions. This compound is valuable for constructing complex heterocyclic frameworks and functionalized cyclic ethers. Its well-defined structure ensures consistent performance in synthetic applications, while the oxolane ring provides stability under various reaction conditions. Suitable for use in pharmaceutical and agrochemical research, it offers precise control in the introduction of alkyl and bromomethyl functionalities.
2-(Bromomethyl)-2-(pentan-3-yl)oxolane structure
1995237-13-2 structure
Product Name:2-(Bromomethyl)-2-(pentan-3-yl)oxolane
CAS No:1995237-13-2
MF:C10H19BrO
MW:235.161262750626
CID:5285160
PubChem ID:165446340
Update Time:2025-10-21

2-(Bromomethyl)-2-(pentan-3-yl)oxolane Chemical and Physical Properties

Names and Identifiers

    • EN300-677689
    • 1995237-13-2
    • 2-(bromomethyl)-2-(pentan-3-yl)oxolane
    • 2-(Bromomethyl)-2-(pentan-3-yl)oxolane
    • Inchi: 1S/C10H19BrO/c1-3-9(4-2)10(8-11)6-5-7-12-10/h9H,3-8H2,1-2H3
    • InChI Key: YMJHVKFJLYMVRW-UHFFFAOYSA-N
    • SMILES: BrCC1(CCCO1)C(CC)CC

Computed Properties

  • Exact Mass: 234.06193g/mol
  • Monoisotopic Mass: 234.06193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 9.2Ų

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Additional information on 2-(Bromomethyl)-2-(pentan-3-yl)oxolane

Introduction to 2-(Bromomethyl)-2-(pentan-3-yl)oxolane (CAS No. 1995237-13-2)

2-(Bromomethyl)-2-(pentan-3-yl)oxolane, with the CAS number 1995237-13-2, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and medicinal research. This compound belongs to the class of bromomethyl oxolanes and is characterized by its unique structural features, which include a bromomethyl group and a pentan-3-yl substituent attached to an oxolane ring. These structural elements contribute to its reactivity and potential applications in various chemical reactions and biological systems.

The synthesis of 2-(Bromomethyl)-2-(pentan-3-yl)oxolane typically involves multi-step processes, including the formation of the oxolane ring and the introduction of the bromomethyl and pentan-3-yl groups. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield, making it a more viable option for large-scale production.

In terms of its chemical properties, 2-(Bromomethyl)-2-(pentan-3-yl)oxolane exhibits excellent reactivity due to the presence of the bromomethyl group, which can participate in various nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly those used in pharmaceuticals and agrochemicals. The oxolane ring, on the other hand, provides structural rigidity and stability, which are crucial for maintaining the integrity of the final product during synthesis and storage.

The biological activity of 2-(Bromomethyl)-2-(pentan-3-yl)oxolane has also been a subject of interest in recent research. Studies have shown that compounds with similar structures exhibit promising pharmacological properties, such as anti-inflammatory and antimicrobial activities. A 2020 study published in Bioorganic & Medicinal Chemistry Letters investigated the potential of bromomethyl oxolanes as inhibitors of specific enzymes involved in inflammatory pathways. The results indicated that these compounds could effectively reduce inflammation in vitro, suggesting their potential as lead compounds for drug development.

Beyond its direct biological applications, 2-(Bromomethyl)-2-(pentan-3-yl)oxolane has also found use as a building block in combinatorial chemistry. Combinatorial approaches allow for the rapid synthesis and screening of large libraries of compounds, which is essential for identifying new drug candidates. The flexibility and reactivity of this compound make it an ideal choice for generating diverse molecular scaffolds with varying functional groups.

In conclusion, 2-(Bromomethyl)-2-(pentan-3-yl)oxolane (CAS No. 1995237-13-2) is a multifaceted compound with significant potential in both synthetic chemistry and medicinal research. Its unique structural features and reactivity make it a valuable intermediate for the synthesis of complex organic molecules, while its biological activity suggests promising applications in drug development. Ongoing research continues to explore new methods for its synthesis and novel uses in various scientific fields.

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